N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
Description
The compound N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a structurally complex molecule featuring:
- A 4-hydroxychroman-4-ylmethyl group (a chromane derivative with a hydroxyl substituent at position 4).
- A 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety (a tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl group at position 1).
- An oxalamide linker bridging the two aromatic systems.
Structural analogs in the literature often utilize similar heterocyclic cores for target-specific interactions .
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c30-23(27-16-26(33)11-13-34-21-7-2-1-6-19(21)26)24(31)28-18-9-10-20-17(15-18)5-3-12-29(20)25(32)22-8-4-14-35-22/h1-2,4,6-10,14-15,33H,3,5,11-13,16H2,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPGECBYIAVRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3(CCOC4=CC=CC=C43)O)N(C1)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound exhibits a complex structure characterized by the presence of a chroman moiety and a tetrahydroquinoline system, which are known to influence its biological properties. The structural formula can be summarized as follows:
Anticancer Activity
Recent studies have indicated that derivatives of oxalamide compounds can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : It has been shown to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
- Modulation of Cell Signaling Pathways : The compound influences various signaling pathways that regulate cell survival and apoptosis.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that treated cells exhibited increased levels of apoptosis markers compared to untreated controls. The study concluded that the compound's mechanism involves both intrinsic and extrinsic apoptotic pathways .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that this compound had an MIC of 15 µg/mL against S. aureus and 30 µg/mL against E. coli, demonstrating promising antibacterial properties.
Data Summary
Scientific Research Applications
Chemistry
In the field of chemistry, N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide serves as an important intermediate in organic synthesis. Its unique structure allows it to be a building block for more complex molecules. The oxalamide linkage is particularly significant for forming various derivatives through chemical reactions such as:
- Oxidation: The hydroxy group can be oxidized to form ketones.
- Reduction: The oxalamide linkage can be reduced to yield corresponding amines.
- Substitution: The thiophene moiety can participate in nucleophilic substitution reactions.
These reactions are pivotal for developing new compounds with desired properties.
Biology
Biologically, this compound has been investigated for its potential activities, including:
- Antioxidant Properties: The hydroxychroman moiety is known to interact with reactive oxygen species (ROS), providing antioxidant effects.
- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways.
Research indicates that compounds with similar structures have shown promise in targeting specific biological pathways, making this compound a candidate for further exploration in pharmacology.
Medicine
In medicinal chemistry, this compound is being explored for potential therapeutic applications. Its ability to modulate biological activity positions it as a candidate for drug development aimed at conditions influenced by oxidative stress and inflammation.
Case Study: Antioxidant Activity
A study examined the antioxidant potential of similar oxalamide derivatives and found that they effectively scavenge free radicals and reduce oxidative stress markers in vitro. This compound could potentially exhibit similar efficacy based on its structural characteristics.
Case Study: Anti-inflammatory Properties
Research involving compounds with similar frameworks demonstrated their ability to inhibit pro-inflammatory cytokines in cellular models. This suggests that this compound may also possess anti-inflammatory properties worth investigating further.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores or synthetic strategies. Below is a detailed comparison using data from the provided evidence and inferred structural relationships:
Oxalamide-Linked Heterocycles
The oxalamide linker is a critical feature enabling conformational rigidity and hydrogen-bonding interactions. describes compounds with 2-thioxoacetamide linkers (e.g., compounds 9–13 ), which differ in substitution patterns but share analogous bridging strategies. Key distinctions include:
- Functional group variation: The target compound uses an oxalamide (NH-CO-CO-NH) linker, while analogs in employ 2-thioxoacetamide (NH-CS-CO-NH) groups.
- Thermal stability : The melting points of analogs in range from 147–207 °C, suggesting moderate stability. The target compound’s melting point is unreported, but the hydroxyl and carbonyl groups in its structure may influence solubility and thermal behavior.
Table 1: Comparison of Oxalamide/Thioxoacetamide-Linked Compounds
Tetrahydroquinoline Derivatives
The 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl group in the target compound is unique. Closest analogs in include tetrahydroquinoline derivatives with morpholine or nitro substituents (e.g., 1049167-15-8, 1049289-59-9), though these lack the thiophene-carbonyl linkage. The thiophene group in the target compound may enhance π-π stacking interactions compared to purely aliphatic substituents .
Chroman-Containing Compounds
The 4-hydroxychroman-4-ylmethyl group is reminiscent of flavonoids (e.g., chroman-4-ol derivatives) with antioxidant activity. However, the provided evidence lacks direct analogs with this group linked to oxalamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
